Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate
Description
Properties
IUPAC Name |
methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-6-5-9(7-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXQGFBMDNOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .
Scientific Research Applications
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Industry: The compound is used in the production of agrochemicals and as a building block in material science
Mechanism of Action
The mechanism of action of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pathways involved often include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a systematic comparison with structurally related nicotinate derivatives, focusing on molecular features, stability, and applications:
Methyl 6-methylnicotinate (CAS: 5470-70-2)
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Key Features: Lacks the Boc-protected aminomethyl group; simpler structure with a methyl substituent at the 6-position.
- Stability : Rapid hydrolysis by human serum albumin (HSA), with a half-life of >95 hours in plasma due to its esterase resistance .
- Applications : Used topically as a rubefacient to alleviate muscle and joint pain .
Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate (CAS: N/A)
- Molecular Formula : C₁₅H₁₁F₃N₂O₃
- Molecular Weight : 324.26 g/mol
- Key Features: Contains a trifluoromethylphenylcarbamoyl group at the 6-position instead of the Boc-aminomethyl group.
- Stability : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility .
- Applications: Potential use in kinase inhibitors or fluorinated drug candidates .
- Contrast : The absence of a Boc group limits its utility in peptide coupling reactions .
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.34 g/mol
- Key Features: Features a tert-butyl ester, a cyano group, and a methoxyethyl chain.
- Stability : The tert-butyl ester offers moderate hydrolysis resistance compared to methyl esters .
- Applications : Intermediate in synthesizing substituted pyridines for bioactive molecules .
- Contrast: The unprotected amino group limits its use in acidic or oxidative conditions .
Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2)
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- Key Features : Free amine (as hydrochloride salt) instead of Boc-protected amine.
- Stability : Highly reactive due to the unprotected amine, requiring careful handling .
- Applications : Used in peptide synthesis or as a precursor for metal-organic frameworks (MOFs) .
- Contrast : Lacks the Boc group’s protective advantages, making it less versatile in multi-step syntheses .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituent | Stability Profile | Primary Applications |
|---|---|---|---|---|
| Methyl 6-(((Boc)amino)methyl)nicotinate | 252.27 | Boc-protected aminomethyl | High (Boc resists esterases) | ADC synthesis, peptide coupling |
| Methyl 6-methylnicotinate | 151.16 | 6-methyl | Moderate (slow hydrolysis) | Topical analgesics |
| Methyl 6-(trifluoromethyl)anilino derivative | 324.26 | Trifluoromethylphenylcarbamoyl | High (metabolically stable) | Kinase inhibitors |
| tert-Butyl 6-amino-5-cyano derivative | 291.34 | tert-butyl ester, cyano | Moderate | Pyridine-based drug intermediates |
| Methyl 6-(aminomethyl)nicotinate HCl | 202.64 | Unprotected amine (HCl salt) | Low (reactive) | Peptide synthesis |
Research Findings
- Synthetic Utility: The Boc group in Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate allows selective deprotection under mild acidic conditions, making it superior to analogues like Methyl 6-(aminomethyl)nicotinate hydrochloride in multi-step reactions .
- Enzymatic Stability : Unlike methyl nicotinate esters (e.g., Methyl 6-methylnicotinate), Boc-protected derivatives resist hydrolysis by human serum albumin (HSA), as seen in studies where tert-butyl esters showed negligible hydrolysis rates .
- Lipophilicity: Compounds with trifluoromethyl groups (e.g., Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate) exhibit higher logP values than Boc-protected derivatives, impacting their pharmacokinetic profiles .
Biological Activity
Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate is a compound of interest due to its potential biological activities, particularly in relation to metabolic processes and cellular interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound (C12H16N2O4) is a derivative of nicotinic acid with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This modification is significant as it influences the compound's solubility, stability, and interaction with biological systems.
The biological activity of this compound is closely related to its structural similarity to nicotinic acid (niacin).
- Target Interaction : The compound acts as a precursor to nicotinamide coenzymes which are vital in various biochemical reactions, particularly those involving redox processes.
- Biochemical Pathways : It participates in metabolic pathways associated with NAD+ and NADP+ biosynthesis, interacting with key enzymes such as nicotinamide phosphoribosyltransferase (NAMPT).
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism by altering the NAD+/NADH ratio, crucial for maintaining redox balance.
- Subcellular Localization : Predominantly localized in the cytoplasm and mitochondria, it plays a role in energy metabolism and oxidative stress responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's absorption characteristics are influenced by its chemical structure, which facilitates penetration through cell membranes via specific transporters.
- Metabolism : It undergoes hydrolysis to release the active form, which then participates in metabolic processes similar to those of nicotinic acid .
Table 1: Summary of Biological Activities
Case Study Example
A study investigated the effects of this compound on mice subjected to oxidative stress. The results indicated that at lower doses, the compound improved metabolic parameters, including reduced oxidative damage markers and enhanced antioxidant enzyme activity. However, higher doses led to adverse effects, underscoring the importance of dosage in therapeutic applications.
Q & A
Basic Research Question: What are the common synthetic routes for preparing Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Protection of the primary amine group in 6-(aminomethyl)nicotinic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in THF/DCM) to introduce the Boc group .
- Step 2: Esterification of the carboxylic acid group using methanol and a coupling agent like HATU or DCC, or via acid-catalyzed esterification (e.g., H₂SO₄ in refluxing methanol) .
Optimization Tips: - Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to detect intermediates and byproducts .
- Control temperature (e.g., 0–25°C for Boc protection to minimize side reactions) and stoichiometry (1.2–1.5 equivalents of Boc anhydride) to improve yield .
Basic Research Question: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and the nicotinate ester (δ ~3.9 ppm for methyl ester) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridine and aminomethyl regions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 295.1304 for C₁₃H₁₉N₂O₄) and fragments (e.g., loss of Boc group at m/z 195.0766) .
- Infrared (IR) Spectroscopy: Peaks at ~1680–1720 cm⁻¹ confirm ester carbonyl (C=O) and Boc carbamate groups .
Advanced Research Question: How can researchers investigate the compound’s mechanism of action in modulating nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
- In Vitro Binding Assays:
- Use radiolabeled ligands (e.g., [³H]-epibatidine) in competitive binding assays with nAChR subtypes (α4β2, α7) expressed in HEK-293 cells. Measure IC₅₀ values to assess affinity .
- Electrophysiology: Patch-clamp studies on Xenopus oocytes expressing human nAChRs quantify agonist/antagonist effects on ion channel currents .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding poses in the receptor’s orthosteric or allosteric sites, guided by the Boc group’s steric effects .
Advanced Research Question: How should conflicting reports about its bioactivity (e.g., vasodilation vs. neuroprotection) be resolved?
Methodological Answer:
- Comparative Dose-Response Studies: Test the compound across a range of concentrations (1 nM–100 µM) in parallel assays (e.g., aortic ring vasodilation vs. neuronal cell viability under oxidative stress) to identify context-dependent effects .
- Metabolite Profiling: Use LC-MS to detect hydrolysis products (e.g., free nicotinic acid derivatives) that may contribute to divergent activities .
- Structural Analogs: Synthesize derivatives (e.g., replacing Boc with acetyl or benzyl groups) to isolate the role of the protecting group in observed bioactivity .
Structural Comparison: How does this compound differ from analogs like Ethyl 6-(((Boc)amino)methyl)picolinate, and what implications arise for reactivity?
Comparative Analysis Table:
| Compound Name | Key Structural Features | Reactivity/Bioactivity Implications |
|---|---|---|
| Methyl 6-(((Boc)amino)methyl)nicotinate | Nicotinate ester, Boc-protected aminomethyl | Higher ester hydrolysis rate vs. ethyl analogs; potential nAChR modulation |
| Ethyl 6-(((Boc)amino)methyl)picolinate | Picolinate ester, ethyl group | Slower hydrolysis due to ethyl ester; altered receptor selectivity |
| Methyl 6-(trifluoromethyl)nicotinate | Trifluoromethyl substitution | Enhanced metabolic stability; distinct electronic effects on binding |
Implications:
- The methyl ester in nicotinate derivatives increases electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis) compared to ethyl esters .
- The Boc group’s bulkiness may sterically hinder interactions with tight receptor pockets, unlike smaller protecting groups .
Advanced Research Question: What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer during Boc protection and esterification steps, reducing side products (e.g., di-Boc byproducts) .
- Crystallization Optimization: Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal formation of the final product, monitored via X-ray diffraction (XRPD) .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity assessment .
Data Contradiction Analysis: Why do some studies report strong antimicrobial activity while others show negligible effects?
Methodological Answer:
- Strain-Specificity Testing: Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains to identify selectivity patterns .
- Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to determine if the compound disrupts microbial membranes at reported MIC values .
- Resistance Profiling: Pre-treat bacterial cultures with efflux pump inhibitors (e.g., PAβN) to assess whether efflux mechanisms reduce efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
